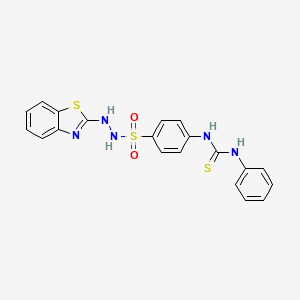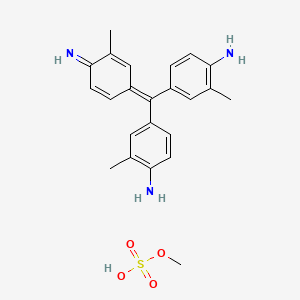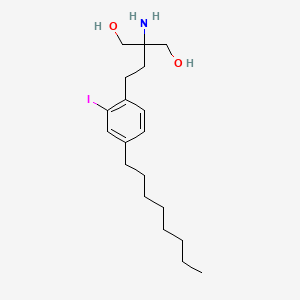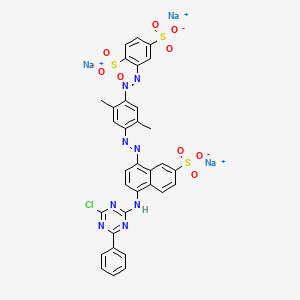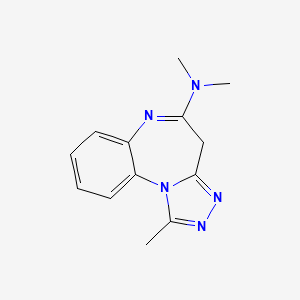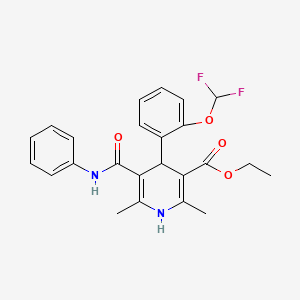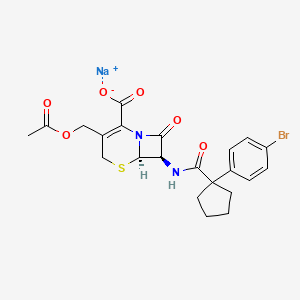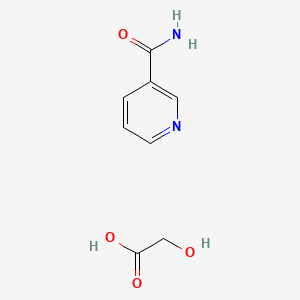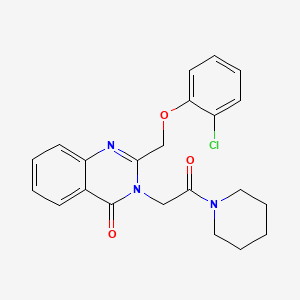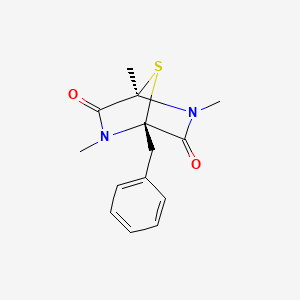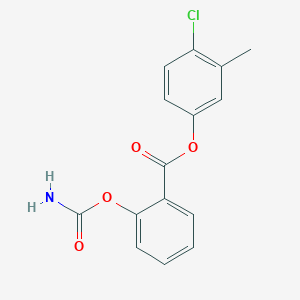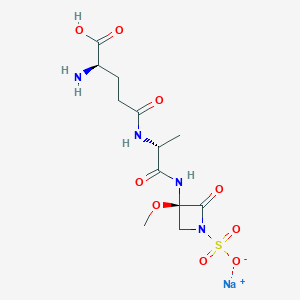
Sulfazecin sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfazecin sodium is a novel β-lactam antibiotic of bacterial origin. It was first isolated from the culture broth of Pseudomonas acidophila . This compound is known for its activity against Gram-negative bacteria and its unique monocyclic β-lactam structure .
準備方法
Synthetic Routes and Reaction Conditions: Sulfazecin sodium is typically isolated from the culture broth of Pseudomonas acidophila . The isolation process involves the use of anion exchange resin and activated charcoal. The culture broth is filtered, acidified to pH 4, and applied to a column of activated charcoal. The column is then washed with water and eluted with 7% aqueous isobutanol . The active fractions are further purified using Dowex-1 (Cl-) column and eluted with 0.1% aqueous sodium chloride solution .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of Pseudomonas acidophila followed by the isolation and purification steps mentioned above. The process is optimized to maximize yield and purity of the compound .
化学反応の分析
Types of Reactions: Sulfazecin sodium undergoes various chemical reactions, including hydrolysis and substitution reactions. The β-lactam ring in this compound is susceptible to hydrolysis by β-lactamases, which can break the ring and render the antibiotic inactive .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids and bases for hydrolysis, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from the hydrolysis of this compound include D-alanine and D-glutamic acid .
科学的研究の応用
Sulfazecin sodium has several scientific research applications, particularly in the field of microbiology and antibiotic research. It is used to study the mechanisms of β-lactam antibiotics and their interactions with bacterial enzymes . Additionally, this compound is being explored for its potential to combat multi-drug resistant pathogens .
作用機序
Sulfazecin sodium exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains . By binding to these proteins, this compound disrupts cell wall synthesis, leading to bacterial cell lysis and death .
類似化合物との比較
Similar Compounds: Similar compounds to sulfazecin sodium include other β-lactam antibiotics such as penicillins, cephalosporins, carbapenems, and monobactams .
Uniqueness: What sets this compound apart from other β-lactam antibiotics is its monocyclic β-lactam structure, which makes it less susceptible to certain β-lactamases . This unique structure provides an advantage in treating infections caused by β-lactamase-producing bacteria .
特性
CAS番号 |
80734-22-1 |
|---|---|
分子式 |
C12H19N4NaO9S |
分子量 |
418.36 g/mol |
IUPAC名 |
sodium;(3R)-3-[[(2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]propanoyl]amino]-3-methoxy-2-oxoazetidine-1-sulfonate |
InChI |
InChI=1S/C12H20N4O9S.Na/c1-6(14-8(17)4-3-7(13)10(19)20)9(18)15-12(25-2)5-16(11(12)21)26(22,23)24;/h6-7H,3-5,13H2,1-2H3,(H,14,17)(H,15,18)(H,19,20)(H,22,23,24);/q;+1/p-1/t6-,7-,12-;/m1./s1 |
InChIキー |
QLJBWYQZJUEVQV-KVDIKVBCSA-M |
異性体SMILES |
C[C@H](C(=O)N[C@]1(CN(C1=O)S(=O)(=O)[O-])OC)NC(=O)CC[C@H](C(=O)O)N.[Na+] |
正規SMILES |
CC(C(=O)NC1(CN(C1=O)S(=O)(=O)[O-])OC)NC(=O)CCC(C(=O)O)N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



